3,5-Difluoro-D-tyrosine
Description
Contextualization of Unnatural Amino Acids in Chemical Biology
Unnatural amino acids (UAAs) are non-proteinogenic amino acids, meaning they are not naturally encoded in the genetic makeup of living organisms for protein synthesis. bitesizebio.comnih.gov While some UAAs can be found in nature as metabolic intermediates, the majority are chemically synthesized. bitesizebio.com Their applications in chemical biology are diverse and impactful, enabling researchers to probe and manipulate protein structure and function with a level of precision not possible with the standard 20 amino acids. nih.gov
The introduction of UAAs into proteins allows for the installation of novel chemical functionalities, such as photo-crosslinkers, fluorescent tags, and redox-active groups. bitesizebio.comnih.gov These modifications provide a means to study protein-protein interactions, track protein localization within cells, and modulate enzyme activity. bitesizebio.comnih.gov The synthesis and incorporation of UAAs have become particularly important in fields like drug discovery and enzymology, where they are used to create more stable and effective therapeutic peptides and to design novel biocatalysts. nih.gov
Significance of Fluorinated Amino Acids as Biochemical Probes
Fluorinated amino acids are a special class of UAAs where one or more hydrogen atoms are replaced by fluorine. This substitution, while seemingly minor in terms of size, can lead to significant changes in the physicochemical properties of the amino acid. nih.gov Fluorine is highly electronegative and its incorporation can alter the pKa of nearby functional groups, influence local hydrophobicity, and enhance metabolic stability. walshmedicalmedia.com
One of the most powerful applications of fluorinated amino acids is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The fluorine nucleus (¹⁹F) is a sensitive NMR probe, and since fluorine is virtually absent in biological systems, its signal provides a clean window to observe the local environment of the labeled protein without background noise. researchgate.netnih.gov This technique allows for the detailed study of protein conformation, dynamics, and interactions with other molecules. nih.govacs.org Fluorinated aromatic amino acids, including derivatives of tyrosine, are particularly useful as they are often found in the active sites of enzymes and at protein-protein interfaces. acs.org
Overview of Research Trajectories for 3,5-Difluoro-D-tyrosine and Related Analogs
Research involving this compound and its L-enantiomer has followed several key trajectories, primarily leveraging its unique properties as a tyrosine mimetic that is resistant to certain enzymatic modifications. nih.govmedchemexpress.com A significant area of research has been its use in studying protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues. nih.gov
One notable study demonstrated that peptides containing 3,5-difluorotyrosine (B1604624) (F2Y) behave similarly to their natural tyrosine-containing counterparts in terms of their interaction with PTPs. nih.gov However, unlike tyrosine, F2Y is resistant to the action of tyrosinase, an enzyme often used in screening assays. nih.gov This resistance makes F2Y an invaluable tool for developing robust and reliable high-throughput screening methods to identify PTP substrates. nih.gov
Furthermore, the altered electronic properties of the difluorinated aromatic ring have been exploited to probe the catalytic mechanisms of various enzymes. The change in the pKa of the phenolic hydroxyl group upon fluorination provides a means to investigate the role of this group in enzymatic reactions. walshmedicalmedia.com For instance, studies have used fluorinated tyrosines to examine the catalytic mechanisms of enzymes like tyrosinase and ribonucleotide reductase. nih.gov
The synthesis of this compound and its incorporation into peptides and proteins has been a critical aspect of this research. Chemo-enzymatic methods have been developed for its efficient production. nih.gov These synthetic advancements have enabled its use in solid-phase peptide synthesis and the creation of peptide libraries for various biochemical applications. nih.govnih.gov
Recent research has also focused on the electrochemical properties of 3,5-difluorotyrosine. Studies have determined its formal reduction potential when incorporated into a protein, providing valuable thermodynamic data for understanding electron transfer processes in proteins. nih.govacs.org This information is crucial for deciphering the mechanisms of redox-active enzymes that utilize tyrosine residues. nih.govacs.org
Interactive Data Table: Properties of Tyrosine and its Fluorinated Analogs
| Compound | pKa of Phenolic Hydroxyl Group | Key Research Application(s) |
| D-Tyrosine | ~10.1 | Natural amino acid standard |
| 3-Fluoro-D-tyrosine | ~8.8 | Probing enzyme mechanisms walshmedicalmedia.com |
| This compound | ~7.2 nih.gov | PTP substrate profiling, ¹⁹F NMR nih.govnih.gov |
Properties
Molecular Weight |
217.17 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Difluoro D Tyrosine
Chemo-enzymatic Synthesis Routes for 3,5-Difluoro-D-tyrosine Precursors
Chemo-enzymatic approaches combine the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like precursors for this compound. nih.govnih.govd-nb.infobeilstein-journals.org These methods often begin with the synthesis of a fluorinated phenol (B47542), which then serves as a substrate for enzymatic conversion.
A common precursor for this compound is 2,6-difluorophenol (B125437). mit.edu The synthesis of 2,6-difluorophenol can be achieved from 2,6-difluoroaniline (B139000). chemicalbook.com In a typical procedure, 2,6-difluoroaniline is treated with sulfuric acid and sodium nitrite (B80452) in water at low temperatures (-5 to 0 °C) to form a diazonium salt. This intermediate is then added to a refluxing mixture of sulfuric acid and copper(II) sulfate, leading to the formation of 2,6-difluorophenol, which is subsequently isolated and purified. chemicalbook.com
Another key precursor is 4-amino-2,6-difluorophenol (B148228), which can be synthesized from 4-nitro-2,6-difluorophenol via catalytic hydrogenation. chemicalbook.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere at elevated temperatures (60-70°C). chemicalbook.com The resulting 4-amino-2,6-difluorophenol can be isolated with high purity and yield. chemicalbook.com
These chemo-enzymatic strategies provide efficient pathways to obtain the necessary fluorinated precursors for the subsequent enzymatic synthesis of this compound. nih.govacs.org
Enzymatic Synthesis Catalyzed by Tyrosine Phenol Lyase for this compound
A primary method for the synthesis of this compound is through an enzymatic reaction catalyzed by tyrosine phenol-lyase (TPL). calstate.eduacs.org TPL, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). d-nb.infonih.gov This enzyme can also utilize substituted phenols, including fluorinated phenols, to synthesize corresponding tyrosine analogs. nih.govnih.gov
The synthesis of 3,5-difluoro-L-tyrosine has been achieved using TPL from Citrobacter freundii with 2,6-difluorophenol, pyruvate, and ammonia as substrates. mit.edunih.gov While TPL typically produces the L-enantiomer, the synthesis of the D-isomer can be approached through non-stereospecific chemical methods followed by resolution, or potentially through engineered enzymes, though specific examples for this compound are not detailed in the provided results. For the L-isomer, the reaction is often conducted in an aqueous solution at a controlled pH (around 8.0) and temperature, with the enzyme and co-factor PLP. mit.edunih.gov The reaction can proceed for several days to achieve high conversion rates. nih.gov
In a study focused on producing fluorinated tyrosine analogs, TPL was used to synthesize various fluorinated tyrosines from their corresponding fluorophenols. acs.org While 3,5-difluorotyrosine (B1604624) was found to be a poor substrate for the reverse β-elimination reaction, the forward synthesis from 2,6-difluorophenol is feasible. acs.org The yields for such enzymatic syntheses of fluorinated tyrosines can range from 10-42% based on the starting phenol. acs.org
A fed-batch system has been developed for L-tyrosine synthesis using a thermostable TPL from Symbiobacterium toebii, demonstrating the potential for large-scale production. jmb.or.kr This system continuously feeds substrates into the bioreactor, achieving high product concentrations. jmb.or.kr While this specific example is for L-tyrosine, similar principles could be applied to the synthesis of its fluorinated analogs.
Table 1: Reaction components for the enzymatic synthesis of 3,5-Difluorotyrosine
| Component | Concentration/Amount | Role |
|---|---|---|
| 2,6-difluorophenol | 10 mM | Substrate |
| Sodium pyruvate | 60 mM | Substrate |
| Ammonium acetate | 30 mM | Substrate (Ammonia source) |
| Tyrosine Phenol Lyase (TPL) | 30 U | Biocatalyst |
| Pyridoxal-5'-phosphate (PLP) | 40 µM | Coenzyme |
| β-mercaptoethanol | 5 mM | Reducing agent |
Chemical Modification Approaches for this compound Derivatives
Once this compound is synthesized, it can be further modified to create various derivatives for specific applications. nih.gov A common modification is the protection of the amino and carboxyl groups to facilitate peptide synthesis. nih.gov
For instance, the N-terminus can be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov This is typically achieved by reacting 3,5-difluorotyrosine with N-(9-fluorenylmethyloxycarbonyloxy)succinimide in a basic aqueous solution. nih.gov The carboxyl group can be converted to a methyl ester using thionyl chloride in methanol. nih.gov The phenolic hydroxyl group can also be protected, for example, as a tert-butyl ether by reacting with isobutylene (B52900) and sulfuric acid. nih.gov These protecting groups can be selectively removed during solid-phase peptide synthesis. nih.gov
The resulting protected 3,5-difluorotyrosine can then be incorporated into peptides using standard Fmoc/HBTU chemistry. nih.gov These modifications allow for the creation of peptides containing this unnatural amino acid, which can be used to study protein structure and function. nih.gov
Table 2: Example of a chemical modification pathway for 3,5-Difluorotyrosine
| Step | Reagents | Product | Overall Yield |
|---|---|---|---|
| 1. Fmoc Protection | N-(9-fluorenylmethylcarbonyloxy)succinimide, 10% Sodium Carbonate | Nα-Fmoc-F2Y-OH | - |
| 2. Esterification | Thionyl chloride, Methanol | Nα-Fmoc-F2Y-OMe | - |
| 3. Phenol Protection | Isobutylene, H2SO4 | Nα-Fmoc-F2Y(tBu)-OMe | - |
| 4. Ester Hydrolysis | LiOH, THF/H2O | Nα-Fmoc-F2Y(tBu)-OH | 24% (from F2Y) |
Data sourced from reference nih.gov.
Stereoselective Synthesis Considerations for D-Isomer Purity
Achieving high enantiomeric purity is crucial when synthesizing a specific stereoisomer like this compound. While enzymatic methods using wild-type TPL predominantly yield the L-isomer, several strategies can be employed to obtain the D-isomer. nih.govnih.gov
One common approach is the chemical synthesis of a racemic mixture of 3,5-difluorotyrosine, followed by chiral resolution. nih.gov Chiral resolution separates the D- and L-enantiomers. A method that has proven effective for other amino acids is crystallization with a chiral resolving agent, such as D- or L-tyrosine hydrazide. nih.gov This technique has been successfully used to resolve racemic 3,3-difluoroproline on a multigram scale with high enantiomeric excess. nih.gov
Another strategy involves the stereoselective deuteration of N-protected amino acids. acs.org While this method focuses on isotope labeling at the α-carbon, the underlying principle of generating a chiral center with high enantiomeric excess could be adapted. acs.org
For ensuring the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical technique. For example, a COSMOSIL 3PBr column can be used to resolve D/L isomers of similar compounds.
While the direct stereoselective synthesis of this compound is not extensively detailed in the provided search results, the principles of racemic synthesis followed by resolution, or the potential for engineered enzymes with altered stereoselectivity, represent viable pathways to obtain the pure D-isomer.
Biomolecular Incorporation Strategies for 3,5 Difluoro D Tyrosine
Genetic Encoding for Site-Specific Incorporation into Proteins
Genetic code expansion allows for the site-specific incorporation of ncAAs, including fluorinated analogs, directly into proteins during translation. mdpi.comresearchgate.net This is achieved by repurposing a codon, typically a stop codon, to encode the new amino acid. mdpi.com This process relies on an engineered, orthogonal translation system (OTS) composed of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function independently of the host cell's endogenous translational machinery. mdpi.comnih.govboku.ac.at
A prevalent method for incorporating ncAAs is through nonsense codon suppression, most commonly utilizing the amber stop codon (UAG). mdpi.comnih.gov In this technique, a suppressor tRNA with an anticodon that recognizes the UAG codon is introduced along with an evolved aaRS. nih.govnih.gov This engineered aaRS is specifically designed to charge the suppressor tRNA with the desired ncAA, in this case, 3,5-Difluoro-D-tyrosine, and not with any of the 20 canonical amino acids. researchgate.netosu.edu
The development of a suitable aaRS is the most challenging aspect of this process and is often achieved through directed evolution. nih.govnih.gov This involves creating large libraries of mutant synthetases and selecting for those that can efficiently and specifically aminoacylate the orthogonal tRNA with the target ncAA. researchgate.net For tyrosine analogs, the tyrosyl-tRNA synthetase (TyrRS) from organisms like Methanocaldococcus jannaschii is a common starting point for evolution due to its known orthogonality in hosts like E. coli. nih.govnih.govwikipedia.org The evolution process typically involves multiple rounds of positive and negative selection to ensure high fidelity. mdpi.com
Table 1: Key Components in Nonsense Codon Suppression for ncAA Incorporation
| Component | Function | Key Characteristics |
|---|---|---|
| Evolved Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches the ncAA (this compound) to the orthogonal tRNA. | High specificity for the ncAA over canonical amino acids; Does not recognize endogenous tRNAs. |
| Orthogonal tRNA (o-tRNA) | Carries the ncAA to the ribosome and recognizes the reassigned codon (e.g., UAG). | Has an anticodon complementary to the nonsense codon; Not recognized by endogenous aaRSs. |
| Nonsense Codon (e.g., UAG) | The codon within the gene of interest that is repurposed to specify the ncAA. | Typically a stop codon to minimize disruption of the native proteome. |
| Host Organism | The cellular environment where the protein synthesis occurs (e.g., E. coli). | Must support the expression and function of the orthogonal components. |
An effective orthogonal translation system (OTS) must function efficiently without interfering with the host's native protein synthesis. nih.govbiorxiv.org Orthogonality is crucial: the engineered synthetase must not charge any native tRNAs, and the engineered tRNA must not be charged by any native synthetases. nih.govnih.gov Achieving high fidelity and efficiency often requires systematic optimization of the entire system. nih.govembopress.org
Optimization strategies include:
Improving Synthetase Activity: Directed evolution techniques, such as phage-assisted continuous evolution (PACE), can rapidly generate highly active and selective synthetases. nih.gov
Enhancing tRNA Performance: The tRNA itself can be engineered to improve its expression levels, stability, and compatibility with the host ribosome. biorxiv.org The balance of the orthogonal tRNA within the total tRNA pool is essential for translational fidelity. nih.govbiorxiv.org
Minimizing Host Interactions: The design of the OTS can be refined to reduce interactions with host cellular processes, thereby decreasing metabolic burden and stress responses. nih.govbiorxiv.org This can involve adjusting plasmid copy numbers or using genetically modified host strains. nih.govembopress.org For instance, E. coli strains with a recoded genome where all UAG stop codons are replaced with UAA can improve the efficiency and fidelity of amber suppression. nih.gov
The goal of these optimization efforts is to create a robust and efficient system that allows for the production of proteins containing this compound at high yields and with high fidelity. researchgate.net
Peptide Synthesis Utilizing this compound
Chemical synthesis provides a direct and versatile route for incorporating this compound into peptides. anu.edu.au Unlike biological methods, chemical synthesis is not limited by the constraints of the cellular translation machinery and allows for the creation of peptides with various modifications.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.govbachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.combiotage.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. bachem.com
The most common strategy for SPPS is Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govbiotage.com To incorporate this compound using this method, a protected derivative, Nα-Fmoc-3,5-difluoro-D-tyrosine, is required. The phenolic hydroxyl group of the tyrosine analog is also typically protected, for instance, as a tert-butyl (tBu) ether, yielding Fmoc-F₂Y(tBu)-OH. nih.gov
The synthesis cycle involves two main steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically piperidine. biotage.com
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-F₂Y(tBu)-OH) is activated and coupled to the newly freed N-terminus. nih.govnih.gov
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). biotage.comumn.edu Research has shown that Nα-Fmoc-F₂Y(tBu)-OH can be efficiently incorporated into peptides using standard Fmoc/HBTU chemistry. nih.gov
Table 2: Example Peptides Synthesized with 3,5-Difluorotyrosine (B1604624) (F₂Y)
| Peptide Sequence | Parent Compound Context | Purpose of Synthesis | Reference |
|---|---|---|---|
| Ac-Asp-Ala-Asp-Glu-(F₂Y)-Leu-NH₂ | Analog of erbB2 pY motif | Kinetic studies with PTPs | nih.gov |
| Ac-Glu-Asn-(F₂Y)-pTyr-Val-Asn-Val-NH₂ | Analog of PTP1B preferred substrate | Kinetic studies with PTPs | nih.gov |
| Ac-Asp-Ala-Asp-(F₂Y)-pTyr-Leu-NH₂ | Analog of PTP1B preferred substrate | Kinetic studies with PTPs | nih.gov |
Note: The table references synthesis with the L-enantiomer, 3,5-Difluorotyrosine (F₂Y), as specific examples for the D-enantiomer were not detailed in the provided search context. The synthetic principles remain the same.
The unique properties of this compound make it a valuable component for combinatorial peptide libraries, which are used to screen for peptides with specific binding or catalytic activities. nih.gov For example, 3,5-difluorotyrosine is resistant to the enzyme tyrosinase, which normally oxidizes tyrosine. nih.govnih.gov
This resistance is particularly useful in screening assays for protein tyrosine phosphatases (PTPs). nih.gov In a typical assay, tyrosine-containing peptides produced by PTP action are detected by derivatizing them with a tag after oxidation by tyrosinase. nih.gov However, if tyrosine is also included elsewhere in the peptide library, it can lead to false positives. By replacing tyrosine with the tyrosinase-resistant 3,5-difluorotyrosine, researchers can create libraries where only the product of the phosphatase reaction (dephosphorylated phosphotyrosine) can be detected, thus improving the accuracy of the screen. nih.gov The successful synthesis of a fully protected version of the amino acid has enabled its incorporation into such combinatorial libraries. nih.govnih.gov
Applications of 3,5 Difluoro D Tyrosine in Biochemical and Biophysical Research
Protein Engineering and Design via 3,5-Difluoro-D-tyrosine Incorporation
The site-specific incorporation of 3,5-F2-D-Tyr into proteins provides a subtle yet potent means to modulate protein properties. This approach has been particularly useful in the fields of protein engineering and design, where precise control over protein structure and function is paramount.
The primary utility of 3,5-F2-D-Tyr in this context is as a spectroscopic probe. The fluorine atoms provide a sensitive handle for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool for studying protein structure and dynamics because the ¹⁹F nucleus has a high gyromagnetic ratio and its chemical shift is highly sensitive to the local environment. By incorporating 3,5-F2-D-Tyr at specific sites, researchers can gain insights into protein folding, conformational changes, and interactions with other molecules, all while maintaining the near-native structure of the protein.
While the primary application of 3,5-difluorotyrosine (B1604624) in protein engineering has been as a biophysical probe, its electronic properties also offer potential for directly engineering enzyme activity and selectivity. The lowered pKa of the phenolic hydroxyl group compared to natural tyrosine can alter the ionization state of the residue at physiological pH. This can be critical in active sites where the tyrosine hydroxyl group acts as a general acid or base, or participates in hydrogen bonding networks crucial for substrate binding or catalysis.
By strategically replacing a key tyrosine residue with 3,5-difluorotyrosine, it is possible to fine-tune the catalytic activity of an enzyme. For instance, enhancing the acidity of a tyrosine residue could increase the rate of a reaction where proton donation is rate-limiting. Conversely, altering the electronic nature of the aromatic ring can influence cation-π or other non-covalent interactions that are important for substrate recognition and binding, thereby potentially altering the enzyme's selectivity for different substrates. While this area of research is still developing, the principles of physical organic chemistry suggest that 3,5-difluorotyrosine is a valuable tool for the rational design of enzymes with tailored catalytic properties.
Probing Enzyme Catalytic Mechanisms with this compound
The unique physicochemical properties of 3,5-difluorotyrosine make it an excellent tool for elucidating the catalytic mechanisms of various enzymes. Its altered pKa, redox potential, and resistance to certain enzymatic reactions allow researchers to dissect specific steps in a catalytic cycle.
Protein tyrosine phosphatases (PTPs) are a family of enzymes that catalyze the hydrolysis of phosphotyrosine residues, playing a crucial role in cellular signaling. A significant challenge in studying PTPs is the development of specific substrates and assays. 3,5-Difluorotyrosine has proven to be a valuable tool in this regard.
Peptides containing 3,5-difluorotyrosine have been shown to be good functional mimics of their natural tyrosine-containing counterparts for PTPs. nih.gov Kinetic studies have demonstrated that the substitution of tyrosine with 3,5-difluorotyrosine in peptide substrates results in minimal changes to the kinetic constants (kcat and KM) for PTP1B. nih.gov This indicates that 3,5-F2-D-Tyr-containing peptides bind to the active site of PTPs in a manner similar to the natural substrates.
A key advantage of using 3,5-difluorotyrosine in PTP research is its resistance to oxidation by tyrosinase. nih.gov In some PTP activity assays, tyrosinase is used to derivatize the product tyrosine for detection. The use of tyrosinase-resistant 3,5-difluorotyrosine allows for the development of PTP substrate libraries and screening assays where the product can be detected without interference from this secondary enzymatic reaction. nih.gov This makes 3,5-F2-D-Tyr a useful surrogate for tyrosine in combinatorial peptide library screening to identify optimal PTP substrates. nih.gov
Table 1: Kinetic Parameters of PTP1B with Tyrosine and 3,5-Difluorotyrosine Containing Peptides
| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| Ac-D-A-D-E-Y-L-NH₂ | 14.2 ± 0.5 | 11.2 ± 1.2 | 1,270,000 |
| Ac-D-A-D-E-F₂Y-L-NH₂ | 13.5 ± 0.4 | 13.5 ± 1.3 | 1,000,000 |
| Ac-A-E-E-pY-I-V-G-NH₂ | 2.8 ± 0.1 | 29.5 ± 2.9 | 95,000 |
Data sourced from Wu et al., 2004. nih.gov F₂Y represents 3,5-difluorotyrosine.
The resistance of 3,5-difluorotyrosine to oxidation by tyrosinase is a key feature that has been exploited to understand the mechanism of this enzyme. nih.gov Tyrosinase catalyzes the o-hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones. The fact that 3,5-difluorotyrosine is not a substrate suggests that the electronic modifications imposed by the two fluorine atoms on the aromatic ring interfere with a critical step in the catalytic cycle, likely the initial electrophilic attack by the copper-oxygen species at the active site. In some studies, 3,5-difluorophenol, a related compound, has been used as a poor substrate to trap reaction intermediates. nih.gov
Similarly, fluorinated tyrosines have been used to probe the mechanism of tyrosine phenol (B47542) lyase (TPL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible decomposition of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). Studies have shown that 3,5-difluorotyrosine is a poor substrate for the β-elimination reaction catalyzed by TPL. researchgate.net This reduced reactivity allows researchers to study the formation of early reaction intermediates, such as the quinonoid intermediate, and to understand the factors that influence the stability and reactivity of these species within the enzyme's active site.
3,5-Difluorotyrosine has been instrumental in studying enzymes that utilize tyrosyl radicals in their catalytic cycles, most notably ribonucleotide reductase (RNR). RNRs are responsible for the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. Class Ia RNRs employ a stable tyrosyl radical for catalysis. By site-specifically incorporating 3,5-difluorotyrosine in place of the native tyrosine residue, researchers can generate a stable 3,5-difluorotyrosyl radical. mit.edu
This fluorinated radical has distinct spectroscopic properties, particularly in Electron Paramagnetic Resonance (EPR) spectroscopy. mit.eduacs.org The fluorine atoms introduce large hyperfine couplings that significantly alter the EPR spectrum compared to the unmodified tyrosyl radical. This unique spectral signature allows for the unambiguous identification and characterization of the radical species, even in complex biological systems. mit.edu Furthermore, the altered redox potential of 3,5-difluorotyrosine provides a means to probe the thermodynamics of radical transfer reactions within the enzyme. rsc.org
The utility of 3,5-difluorotyrosine as a radical probe extends to other enzymes as well. For example, it has been used in the study of FtmOx1, a non-heme iron enzyme involved in the biosynthesis of the natural product verruculogen. nih.gov The incorporation of 3,5-difluorotyrosine at a specific tyrosine residue allowed for the clear identification of this residue as the site of a transient tyrosyl radical, based on the characteristic shift in the absorption spectrum of the radical. nih.gov
Table 2: Physicochemical Properties of Tyrosine and 3,5-Difluorotyrosine
| Amino Acid | pKₐ (Free Amino Acid) | pKₐ (in model protein α3Y) | E°′ (in α3Y, mV vs. NHE) |
|---|---|---|---|
| Tyrosine | 9.8 | 11.3 | 1065 (at pH 5.53) |
Data sourced from Tommos et al. and Stubbe et al. as compiled in a review by Wu et al., 2023. rsc.org
Mechanistic Elucidation Through 3,5 Difluoro D Tyrosine Probes
Investigation of Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental process in biological energy conversion, involving the concerted or stepwise transfer of an electron and a proton. The oxidation of tyrosine to a tyrosyl radical is a classic example of PCET. acs.orgdiva-portal.orgnih.govharvard.edu The use of 3,5-difluorotyrosine (B1604624) has been instrumental in dissecting the intricate mechanisms of PCET. acs.orgnih.gov The fluorine substitutions alter the driving forces for both electron and proton transfer, enabling researchers to probe the delicate balance between different PCET pathways. rsc.org
Studies utilizing 3,5-difluorotyrosine in model protein systems have demonstrated how modifications to the tyrosine residue can shift the PCET mechanism. acs.orgdiva-portal.org The mechanism of PCET for tyrosine can be dependent on the surrounding pH, with a stepwise electron transfer-proton transfer (ETPT) or a concerted mechanism being favored under different conditions. diva-portal.orgnih.govdiva-portal.org The introduction of 3,5-difluorotyrosine, which modifies the pKa of the phenol (B47542) group, provides a means to systematically investigate these pH-dependent transitions. nih.gov By altering the thermodynamics of the proton transfer step, researchers can gain a clearer understanding of whether the electron and proton move in a single kinetic step (concerted) or sequentially (stepwise). diva-portal.orgdiva-portal.org
In the context of enzymes like ribonucleotide reductase, which employs a long-range PCET pathway involving multiple tyrosine residues, site-specific incorporation of 3,5-difluorotyrosine has been crucial. acs.orgmit.edu These studies help to elucidate the thermodynamic and kinetic landscape of the radical transfer pathway. mit.edu The modified tyrosine analogue allows for the trapping and characterization of transient radical intermediates that would otherwise be difficult to observe. acs.orgmit.edu
| Research Finding | Investigated System | Implication for PCET Mechanism |
| Fluorine substitutions on the tyrosine ring alter the pKa and redox potential. | Model protein α3(3,5)F2Y | Allows for systematic probing of the balance between stepwise and concerted PCET pathways. nih.gov |
| The PCET mechanism for tyrosine oxidation is pH-dependent. | Tyrosine in model systems | 3,5-Difluorotyrosine helps to dissect the transition between different mechanisms by altering proton transfer thermodynamics. diva-portal.orgnih.gov |
| Site-specific labeling with 3,5-difluorotyrosine in ribonucleotide reductase. | E. coli Ribonucleotide Reductase | Enables the study of the thermodynamic landscape of the multistep radical-transfer process. nih.govacs.org |
Redox Potential Modulation and its Impact on Biological Processes
The electron-withdrawing nature of the fluorine atoms in 3,5-difluorotyrosine has a significant impact on the redox potential of the Y-O•/Y-OH couple. nih.gov This modulation is a key feature that makes it an effective probe for studying biological redox reactions. nih.gov By incorporating this unnatural amino acid into a protein, the redox properties of a specific tyrosine residue can be altered without significant structural perturbation. nih.gov
Quantitative measurements have been made using techniques such as square-wave voltammetry on model proteins containing 3,5-difluorotyrosine. nih.gov In the α3Y model protein system, the incorporation of 3,5-difluorotyrosine at a specific residue position was found to lower the formal reduction potential (E°′) by approximately -30 ± 3 mV compared to the natural tyrosine residue. nih.govmit.edu This seemingly small change can have a profound impact on the thermodynamics of electron transfer between redox cofactors within an enzyme. nih.gov
This precise modulation of redox potential has been particularly insightful in the study of ribonucleotide reductase. nih.gov In this enzyme, an electron is transferred over a long distance through a pathway of tyrosine residues. acs.org By replacing specific tyrosines in this pathway with 3,5-difluorotyrosine, researchers can systematically alter the energy landscape of the electron transfer process. nih.gov This allows for the determination of the relative redox potentials of the transient tyrosyl radicals in the pathway and provides a clearer picture of nature's design for efficient and specific radical transport. nih.govacs.org
| Parameter | Value | Experimental System | Reference |
| Formal Reduction Potential (E°′) of Y-O•/Y-OH for 3,5-F2Y | 1026 ± 4 mV vs. NHE (pH 5.70) | α3(3,5)F2Y model protein | nih.govmit.edu |
| Change in E°′ compared to natural tyrosine (ΔE°′) | -30 ± 3 mV | α3Y vs. α3(3,5)F2Y | nih.govmit.edu |
The ability to fine-tune the redox potential of a specific amino acid within a protein provides a powerful approach to test mechanistic hypotheses and understand how enzymes control complex multi-step redox reactions. nih.gov
Radical Formation and Stabilization Studies
Tyrosyl radicals are highly reactive intermediates in a variety of enzymatic reactions. acs.orgharvard.edu However, their transient nature often makes them difficult to study. 3,5-Difluoro-D-tyrosine has proven to be an invaluable tool for the formation, stabilization, and characterization of these radical species. nih.gov The altered electronic properties of the fluorinated phenol ring can influence the stability and spectroscopic properties of the resulting radical.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to study tyrosyl radicals. The incorporation of 3,5-difluorotyrosine into proteins, such as ribonucleotide reductase, results in a distinct EPR signal for the 3,5-F2Y• radical, allowing it to be distinguished from the signals of other radical species in the system. acs.orgnmr4dynamics.de This has enabled researchers to track the location and distribution of radicals along the PCET pathway. acs.orgmit.edu
In studies on E. coli ribonucleotide reductase, the reaction of a mutant β2 subunit containing a 3-nitrotyrosyl radical with an α2 subunit containing site-specifically incorporated 3,5-difluorotyrosine at positions 730 or 731 led to the formation of a 3,5-F2Y• radical. acs.orgmit.edu This provided direct evidence for the delocalization of the radical onto these residues in the α2 subunit, with an estimated 10-15% of the radical being distributed on Y731 and Y730. acs.org Such studies are crucial for understanding how radical integrity is maintained and directed during catalysis.
The use of 3,5-difluorotyrosine in model protein systems has also shown that the protein environment can significantly stabilize the tyrosyl radical, leading to surprisingly long lifetimes on the order of tens to hundreds of milliseconds. acs.org This stabilization is critical for preventing uncontrolled side reactions, such as the rapid dimerization of tyrosyl radicals that occurs in aqueous solution. acs.orgnih.gov
| Technique | Observation | System Studied | Significance |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of a distinct F2Y• signal. | E. coli Ribonucleotide Reductase with [3,5-F2Y731]-α2 or [3,5-F2Y730]-α2 | Allowed for the quantification of radical delocalization onto specific tyrosine residues in the α2 subunit. acs.orgmit.edu |
| Square-Wave Voltammetry (SWV) | Surprisingly long-lived radical species. | α3(3,5)F2Y model protein | Demonstrated the protein matrix's ability to stabilize the reactive tyrosyl radical. acs.org |
These investigations highlight the utility of this compound as a powerful probe for elucidating the fundamental aspects of radical-based enzymatic catalysis.
Structural and Electronic Perturbations Induced by 3,5 Difluoro D Tyrosine Incorporation
Influence on Local Protein Conformation and Backbone Dynamics
The substitution of native tyrosine with 3,5-difluorotyrosine (B1604624) is generally considered to be structurally conservative, causing only minor perturbations to the local protein conformation and backbone dynamics. The van der Waals radii of fluorine (1.35 Å) and hydrogen (1.10 Å) are similar, making 3,5-difluorotyrosine largely isosteric with tyrosine. nih.gov This similarity in size allows it to be accommodated within a protein structure often without significant steric clashes or the need for major structural rearrangements.
Table 1: Impact of 3,5-Difluorotyrosine Incorporation on Protein Structure and Stability
| Parameter | Wild-Type Protein (α3Y) | 3,5-Difluorotyrosine-Containing Protein (α3(3,5)F2Y) | Reference |
|---|---|---|---|
| α-Helical Content (pH 5.6) | ~75-80% | ~75-80% | nih.gov |
| Global Stability (ΔG) at pH 5.5 | Reference | +0.2 kcal/mol | nih.gov |
Alterations in Hydrogen Bonding Networks and Aromatic Interactions
The two fluorine atoms on the aromatic ring of 3,5-difluoro-D-tyrosine significantly alter its electronic properties, which in turn influences its participation in non-covalent interactions such as hydrogen bonding and aromatic interactions.
The phenolic hydroxyl group of a standard tyrosine residue can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. The strong electron-withdrawing nature of the fluorine atoms in this compound makes the hydroxyl proton more acidic, thereby enhancing its ability to act as a hydrogen bond donor. However, the fluorine atoms themselves are poor hydrogen bond acceptors. While the geometry of potential hydrogen bonds involving the hydroxyl group may not be drastically altered, the strength and dynamics of these bonds can be affected.
The electronic perturbations also have a profound effect on aromatic interactions, particularly π-π stacking and cation-π interactions. The introduction of fluorine atoms polarizes the aromatic ring, creating a region of negative electrostatic potential around the fluorine atoms and a region of positive potential on the face of the ring. This altered quadrupole moment can either strengthen or weaken π-π stacking interactions depending on the electronic nature of the interacting aromatic partner and the geometry of the interaction. More significantly, the fluorinated aromatic ring is known to destabilize cation-π interactions. nih.gov The electron-poor nature of the 3,5-difluorinated ring is less favorable for interacting with positively charged groups, such as the side chains of lysine (B10760008) or arginine, or charged ligands. nih.gov This property has been exploited experimentally to distinguish between membrane insertion of aromatic side chains (which is enhanced by the increased hydrophobicity of the fluorinated ring) and cation-π interactions. nih.gov
Electronic Effects of Fluorine Substitution on Tyrosine Residues
The most significant consequence of replacing hydrogen with fluorine on the tyrosine ring is the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect is central to the altered chemical and physical properties of this compound compared to its non-fluorinated counterpart.
This electron withdrawal has several key consequences:
Lowered pKa: The electron density is pulled away from the phenolic hydroxyl group, making the proton more acidic and significantly lowering the pKa of the side chain.
Altered Aromatic Ring Electrostatics: The distribution of charge on the aromatic ring is perturbed. Computational methods like Mulliken population analysis can quantify this change, showing a shift in partial atomic charges across the ring system. This creates a different electrostatic potential surface, affecting how the residue interacts with its environment.
Modified Redox Potential: The electron-withdrawing fluorine atoms make it more difficult to remove an electron from the phenol (B47542) group. Consequently, the formal reduction potential (E°′) of the 3,5-difluorotyrosine radical/phenol redox couple is altered. In the α3Y protein, the fluoro-substitutions were found to lower the E°′ by 30 ± 3 mV compared to the native tyrosine residue. nih.gov This modification of the redox properties can be a valuable tool for studying electron transfer processes in proteins.
Table 2: Comparison of Electronic Properties of Tyrosine and 3,5-Difluorotyrosine
| Property | Tyrosine | 3,5-Difluorotyrosine | Reference |
|---|---|---|---|
| Phenol pKa (in solution) | ~9.9 | ~7.2 | nih.gov |
| Formal Reduction Potential (E°′) in α3Y (pH 5.7) | 1056 ± 4 mV | 1026 ± 4 mV | nih.gov |
| Nature of Substituents | Hydrogen (neutral) | Fluorine (strongly electron-withdrawing) | - |
Impact on Phenol pKa and its Environmental Dependence within Proteins
One of the most dramatic and functionally relevant consequences of incorporating this compound into a protein is the significant decrease in the pKa of its phenolic side chain. While the pKa of free 3,5-difluorotyrosine in solution is approximately 7.2, compared to about 9.9 for free tyrosine, the pKa of this residue within a protein is highly sensitive to its local microenvironment. nih.gov
The protein environment can modulate the pKa of an ionizable residue through several mechanisms, including:
Solvent Accessibility: A residue exposed to the aqueous solvent will have a pKa closer to its value in solution. Conversely, a residue buried in a nonpolar protein interior will have its pKa shifted, as the charged (deprotonated) form is less stable in a low-dielectric environment.
Hydrogen Bonding: The presence of nearby hydrogen bond donors or acceptors can stabilize either the protonated or deprotonated form of the phenol, thereby shifting the pKa.
Electrostatic Interactions: Proximity to other charged residues can have a significant impact. A nearby positive charge will repel the protonated form and stabilize the deprotonated (negative) form, thus lowering the pKa. Conversely, a nearby negative charge will raise the pKa.
Table 3: Environmental Dependence of Tyrosine and 3,5-Difluorotyrosine pKa
| Compound | Environment | pKa / pKapp | Reference |
|---|---|---|---|
| Tyrosine | Aqueous Solution | ~9.9 | nih.gov |
| Tyrosine | Buried in α3Y Protein | 11.3 ± 0.1 | nih.gov |
| 3,5-Difluorotyrosine | Aqueous Solution | ~7.2 | nih.gov |
| 3,5-Difluorotyrosine | Buried in α3Y Protein | 8.0 ± 0.1 | nih.gov |
Advanced Spectroscopic Applications of 3,5 Difluoro D Tyrosine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for probing the structure and dynamics of proteins at atomic resolution. The introduction of fluorine atoms into proteins provides a sensitive spectroscopic probe due to the favorable NMR properties of the ¹⁹F nucleus.
¹⁹F NMR as a Sensitive Conformational Probe
The ¹⁹F nucleus is an excellent probe for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. acs.org ¹⁹F NMR is a powerful technique for studying protein structure and dynamics as it provides a non-perturbing yet sensitive probe with no background signals in biological systems. nih.govnih.gov The incorporation of 3,5-Difluoro-D-tyrosine at specific sites within a protein allows researchers to monitor conformational changes with high precision. nih.gov
The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local environment. nih.gov Even subtle alterations in protein conformation, such as those induced by ligand binding or protein-protein interactions, can lead to significant changes in the ¹⁹F NMR spectrum. nih.gov This sensitivity allows for the detailed mapping of structural and functional features of proteins, even in large and complex systems that are challenging to study by other high-resolution methods. nih.gov
For instance, in studies of the galactose-binding protein, the incorporation of fluorinated amino acids enabled the use of ¹⁹F NMR to probe ligand-induced conformational changes. The binding of D-galactose or D-glucose resulted in significant chemical shift changes for multiple fluorine probe positions, indicating a long-range conformational change. nih.gov
Elucidation of Local Environments and Dynamics through Chemical Shifts
The chemical shift of a ¹⁹F nucleus is highly responsive to changes in its surrounding environment, including van der Waals packing interactions and local electrostatic fields. nih.gov This extreme sensitivity makes this compound an invaluable tool for elucidating the local environment and dynamics within a protein.
Changes in the populations of different protein states in response to stimuli like ligand binding, mutations, or temperature can be monitored through changes in the ¹⁹F chemical shifts. semanticscholar.org The ability to resolve multiple conformational states is significantly enhanced by probes that increase chemical shift dispersion. semanticscholar.orgresearchgate.net This allows for the detection of previously unresolved states in one-dimensional ¹⁹F NMR spectra. semanticscholar.orgresearchgate.net
Furthermore, information on protein dynamics can be obtained by measuring the relaxation properties (T₁ and T₂) of the ¹⁹F nucleus. acs.org The effect of exchanging conformations on the ¹⁹F resonance can also be used to directly determine the kinetic parameters of conformational transitions. nih.gov
Table 1: Factors Influencing ¹⁹F Chemical Shifts in Proteins
| Factor | Description |
| Conformational Changes | Alterations in the protein's three-dimensional structure, such as those upon ligand binding, lead to changes in the local electronic environment of the fluorine nucleus. nih.gov |
| Van der Waals Interactions | The packing of nearby amino acid side chains influences the electron distribution around the fluorine atom, affecting its chemical shift. nih.gov |
| Electrostatic Fields | The presence of charged or polar groups in the vicinity of the fluorine probe can cause significant shifts in the NMR signal. nih.gov |
| Solvent Exposure | The degree of exposure to the solvent can be probed by observing solvent-induced isotope shifts or line broadening with paramagnetic probes. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique specifically suited for studying paramagnetic species, such as free radicals. Tyrosine residues can form stable tyrosyl radicals that play crucial roles in various enzymatic reactions. The incorporation of this compound provides a unique signature for characterizing these radicals and their involvement in catalytic pathways.
Characterization of Tyrosyl Radical Signatures
EPR spectroscopy is the method of choice for detecting free radicals in proteins. nih.gov The EPR spectrum of a tyrosyl radical is highly dependent on its conformation and environment, leading to very different spectra in different proteins. nih.govrsc.org The introduction of fluorine atoms at the 3 and 5 positions of the tyrosine ring alters the electronic structure of the resulting tyrosyl radical, leading to a distinct EPR signature.
Computational methods, such as the B3LYP density functional method, can be used to calculate EPR parameters like spin densities, g-tensors, and A-tensors for tyrosyl radicals. rsc.orgresearchgate.net These calculations can help in interpreting the experimental EPR spectra and understanding the conformation of the radical. rsc.orgresearchgate.net The rotational conformation of the phenoxyl ring in a tyrosyl radical can be determined with high accuracy by computer simulation of its EPR spectrum. nih.gov
Monitoring Radical Transfer Pathways
In enzymes like ribonucleotide reductase (RNR), a tyrosyl radical is essential for initiating the catalytic reaction. nih.gov This radical participates in a multi-step electron transfer process. nih.gov Site-specific incorporation of this compound allows for the study of these radical transfer pathways.
The fluorine substitutions lower the formal reduction potential (E°′) of the tyrosine residue. nih.gov In a study on E. coli RNR, the E°′ of 3,5-difluorotyrosine (B1604624) was found to be -30 ± 3 mV lower than that of native tyrosine. nih.gov This alteration in redox potential can be used to trap and characterize transient radical intermediates in the catalytic cycle.
By analyzing the EPR spectra, researchers can monitor the equilibrium between different tyrosyl radicals within the protein. For example, in a modified RNR, an equilibrium was observed between a tyrosyl radical on one subunit and a 3,5-difluorotyrosyl radical on another, with the majority of the spin localized on the native tyrosine. nih.gov This demonstrates the utility of this compound in elucidating the thermodynamics and kinetics of radical transfer reactions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. creative-biostructure.com
The secondary structure of a protein, including its alpha-helix and beta-sheet content, can be estimated from its far-UV CD spectrum (typically 190-250 nm). creative-biostructure.comlibretexts.org
Alpha-helices typically show a double minimum at approximately 208 nm and 222 nm, with a strong positive peak around 190 nm. creative-biostructure.com
Beta-sheets generally exhibit a single negative minimum around 216-218 nm and a positive maximum around 195-198 nm. creative-biostructure.com
The analysis of CD spectra is often facilitated by computational methods and reference databases. nih.gov For proteins that may contain unfolded domains, specialized algorithms can be used to deconvolve the secondary structure content from the experimental spectra. nih.govresearchgate.net
UV-Vis Absorption Spectroscopy for Protein Structural Analysis
The incorporation of this compound into proteins provides a sensitive probe for elucidating protein structure and dynamics through UV-Vis absorption spectroscopy. The fluorine substitutions on the tyrosine ring alter its electronic properties, leading to distinct spectral characteristics compared to the natural amino acid, tyrosine. These differences can be exploited to gain insights into the local microenvironment of the residue within the protein, its ionization state, and conformational changes in the protein structure. nih.govmit.edugbiosciences.com
One of the key features of this compound is the shift in its absorption spectrum. The protonated form of aqueous this compound exhibits a blue-shifted absorbance compared to unmodified tyrosine. mit.edu This shift can be advantageous in distinguishing the modified residue from other aromatic amino acids in the protein. However, this blue shift also increases the spectral overlap with the strong absorption of the protein backbone, which can complicate direct concentration measurements based on UV absorbance. nih.govmit.edu
The ionization of the phenolic hydroxyl group of this compound, characterized by its pKa, leads to a significant change in the UV-Vis absorption spectrum, similar to tyrosine. nih.govd-nb.info This property is particularly useful for studying the local electrostatic environment within a protein. The apparent pKa of this compound incorporated into a protein can be determined by monitoring the pH-dependent changes in its absorption spectrum. For instance, in the α3Y model protein, the apparent pKa of this compound at position 32 was determined to be 8.0 ± 0.1. nih.govmit.edu This value is approximately one unit higher than that of aqueous this compound, indicating that the protein environment influences the ionization of the residue. mit.edu
Detailed research findings have demonstrated the utility of this compound in protein structural analysis. In a study involving the α3Y protein, the molar extinction coefficients for the protonated (Y-OH) and deprotonated (Y-O⁻) forms of this compound were determined. nih.gov These values are crucial for quantitative analysis of the residue's ionization state and its surrounding environment.
| Species | pH | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) |
| α3(3,5)F₂Y (Y-OH) | 5.4 | 277 | 1500 ± 80 |
| α3(3,5)F₂Y (Y-O⁻) | 13.4 | 294 | 2430 ± 130 |
The sensitivity of the UV-Vis spectrum of this compound to its microenvironment makes it a valuable tool for probing structural changes. nih.gov The incorporation of this unnatural amino acid causes minimal structural perturbations to the protein scaffold, particularly at a pH below its apparent pKa. nih.govmit.edu This ensures that the observed spectral changes are primarily due to the local environment and not a result of significant global structural alterations. The single aromatic residue in model systems like α3X proteins, including when X is this compound, gives rise to UV-Vis spectra that are highly sensitive to the microenvironment of the redox site. nih.gov Therefore, changes in the absorption spectrum can be correlated with conformational changes or ligand binding events that alter the polarity or hydrogen-bonding interactions around the fluorinated tyrosine residue. gbiosciences.com
Computational and Theoretical Studies on 3,5 Difluoro D Tyrosine
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are instrumental in understanding how the introduction of fluorine atoms alters the electronic landscape of the tyrosine ring. Studies employing QM/MM (Quantum Mechanics/Molecular Mechanics) have been used to investigate the electronic structure of tyrosine residues in complex biological systems like photosystem II. nih.gov These calculations can reveal changes in electron distribution, orbital energies, and electrostatic potential upon fluorination. For instance, the strong electron-withdrawing nature of fluorine atoms significantly influences the aromatic ring's quadrupole moment and the acidity of the phenolic hydroxyl group. While specific QM calculations exclusively for 3,5-Difluoro-D-tyrosine are not extensively detailed in the provided results, the principles from studies on similar fluorinated tyrosines and tyrosine radicals are applicable. nih.govresearchgate.net These methods are crucial for accurately representing the electronic effects that govern intermolecular interactions and reactivity.
Molecular Dynamics (MD) Simulations with Optimized Force Field Parameters
Molecular dynamics simulations offer a dynamic view of how this compound behaves in a simulated biological environment. A critical aspect of accurate MD simulations is the use of well-parameterized force fields. Researchers have developed and validated force field parameters for fluorinated aromatic amino acids, including 3,5-difluorotyrosine (B1604624), for use with established force fields like AMBER. nih.gov Specifically, parameters for the AMBER ff15ipq protein force field have been tailored to model 3,5-difluoro-tyrosine. nih.gov This involved deriving 181 unique atomic charges using the implicitly polarized charge (IPolQ) scheme in the presence of explicit water molecules and defining unique bond, angle, and torsion terms. nih.gov The robustness of these parameters is validated by their ability to maintain expected conformational propensities of peptides and proteins on the microsecond timescale. nih.gov
Another study focused on developing and testing force field parameters for a range of phenylalanine and tyrosine derivatives, where the quality of the new parameters was evaluated through MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis of protein-unnatural amino acid interactions. frontiersin.org The accuracy of these parameters is essential for simulating the conformational dynamics of proteins containing this modified amino acid and for calculating properties like fluorine relaxation rates, which can be compared with experimental data from 19F NMR. nih.gov
Table 1: Optimized Force Field Parameter Development for 3,5-Difluorotyrosine
| Force Field | Parameterization Method | Key Features | Validation |
|---|---|---|---|
| AMBER ff15ipq | Implicitly Polarized Charge (IPolQ) | 181 unique atomic charges; 9 unique bonded terms | Maintained conformational propensities in µs-scale MD simulations; Good agreement with experimental 19F NMR relaxation rates |
This table is based on data from multiple sources.
Density Functional Theory (DFT) Investigations of Reactivity and Interactions
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. DFT calculations can be used to determine various quantum chemical parameters that provide insights into the reactivity of a molecule. mdpi.com For tyrosine and its derivatives, DFT has been employed to study reaction mechanisms, such as oxidation, by identifying transition states and calculating activation energies. scispace.com
In the context of this compound, DFT calculations would be crucial for understanding how the two fluorine atoms affect the reactivity of the phenolic ring and the hydroxyl group. For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity. mdpi.com While specific DFT studies focused solely on this compound were not found, the methodologies from studies on similar molecules are directly applicable. mdpi.comnih.govdntb.gov.ua These studies typically involve optimizing the geometry of the molecule and then calculating electronic properties at a specific level of theory and basis set, such as B3LYP/cc-pVQZ. dntb.gov.ua
Table 2: Key Parameters from DFT Calculations for Reactivity Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Fluorination is expected to lower this energy. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Fluorination is expected to lower this energy. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. A larger gap implies higher stability. |
| Chemical Potential (μ) | The negative of electronegativity | Governs electron transfer in reactions. |
This table outlines parameters commonly calculated in DFT studies to assess molecular reactivity.
Analysis of Intermolecular Interactions and Binding Affinities
The incorporation of this compound into peptides and proteins can significantly alter their intermolecular interactions and binding affinities. Computational methods like MM/PBSA are used to calculate the binding free energies of ligands to their protein targets. frontiersin.org For example, the binding free energy of a complex involving 3,5-difluoro-L-tyrosine was analyzed using this method. frontiersin.org
The fluorination of the tyrosine ring can influence various types of non-covalent interactions. The electron-withdrawing fluorine atoms can modulate hydrogen bonding involving the phenolic hydroxyl group and can introduce favorable electrostatic interactions with electron-deficient regions of a binding partner. Furthermore, the fluorinated aromatic ring can participate in so-called "orthogonal multipolar interactions" with other aromatic residues. These interactions are distinct from the typical stacking or T-shaped interactions of non-fluorinated aromatic rings and can contribute significantly to binding affinity and specificity. The ability of 3,5-Difluoro-L-tyrosine to act as a functional mimic of tyrosine in terms of binding to the active site of protein tyrosine phosphatases (PTPs) has been noted, with minimal changes in kinetic constants observed upon substitution. nih.govmedchemexpress.com
Future Research Directions for 3,5 Difluoro D Tyrosine Studies
Development of Novel Synthetic Pathways for Stereoisomers
The efficient and stereoselective synthesis of 3,5-Difluoro-D-tyrosine is a critical prerequisite for its widespread investigation and application. Current synthetic methodologies for fluorinated amino acids often produce racemic mixtures or are tailored for the L-isomer. Future research must focus on developing robust and scalable synthetic routes to obtain the pure D-stereoisomer.
One promising avenue is the advancement of chemoenzymatic processes. While a chemoenzymatic process has been successfully used to prepare fully protected 3,5-Difluoro-L-tyrosine (Fmoc-F₂Y(tBu)-OH), similar strategies need to be developed for the D-isomer. nih.govacs.org This could involve the use of stereoselective enzymes such as D-amino acid dehydrogenases or transaminases that can act on a difluorinated precursor. nih.gov For instance, the reductive amination of the corresponding α-keto acid, 3-(3,5-difluoro-4-hydroxyphenyl)-2-oxopropanoic acid, using an engineered D-amino acid dehydrogenase could provide a direct and highly enantioselective route.
Another area of exploration is asymmetric catalysis. The development of chiral catalysts, whether organocatalysts or transition-metal complexes, capable of directing the stereochemistry during C-N bond formation is a significant goal. Such methods could offer high yields and enantiomeric purity, avoiding the need for costly and often inefficient chiral resolution of racemic mixtures. nih.gov The challenges lie in designing catalysts that can tolerate the electron-withdrawing fluorine substituents on the aromatic ring.
| Potential Synthetic Strategy | Description | Key Challenges |
| Chemoenzymatic Synthesis | Use of engineered enzymes (e.g., D-amino acid dehydrogenases, transaminases) for stereoselective synthesis from a prochiral precursor. | Enzyme discovery and engineering for novel substrate specificity; scalability of the enzymatic reaction. |
| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of a key reaction step, such as amination or alkylation. | Catalyst design for high enantioselectivity with the specific substrate; catalyst stability and cost. |
| Chiral Resolution | Separation of a racemic mixture of D,L-3,5-difluorotyrosine using methods like enzymatic resolution or chiral chromatography. | Inherent 50% yield limitation; finding a suitable resolving agent or chromatographic method. |
Expansion of Genetic Incorporation Methods for Complex Biological Systems
Incorporating non-canonical amino acids (ncAAs) into proteins at specific sites is a powerful tool for protein engineering. mdpi.com While methods for the genetic incorporation of 3,5-Difluoro-L-tyrosine have been demonstrated, expanding these techniques for the D-isomer in complex biological systems, including mammalian cells and whole organisms, represents a major future challenge and opportunity. nih.govnih.gov
The primary obstacle is the chirality barrier of the ribosome, which has evolved to preferentially polymerize L-amino acids. However, recent studies have shown that ribosomal translation of certain D-amino acids is possible, opening the door for future research. rsc.org A key goal is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for this compound. This would involve evolving a synthetase that can recognize and charge the D-isomer onto a cognate suppressor tRNA, which then delivers it to the ribosome in response to a reassigned codon (e.g., the amber stop codon, TAG). nih.govnih.gov
Future work should focus on:
Directed Evolution of D-aminoacyl-tRNA Synthetases: Employing high-throughput screening or selection methods to evolve synthetases with high activity and specificity for this compound. nih.gov
Engineering Ribosomes: Modifying the ribosome itself, particularly the peptidyl transferase center, to enhance its ability to accept and incorporate D-amino acids into a growing polypeptide chain.
Application in Eukaryotic Systems: Adapting these orthogonal translation systems for use in more complex organisms like yeast, mammalian cells, and ultimately, transgenic animals to study protein function in a more physiologically relevant context. nih.gov
Exploration in Emerging Areas of Protein Engineering and Synthetic Biology
The unique properties conferred by fluorine can be leveraged in various areas of protein engineering and synthetic biology. nih.gov Fluorination can enhance protein stability, modulate enzyme activity, and serve as a non-invasive probe for biophysical studies. nih.govscispace.comnih.gov The D-configuration of this compound adds another layer of utility, particularly in creating peptides and proteins with enhanced resistance to proteolysis.
Future research should explore:
Protease-Resistant Peptides: Incorporating this compound into therapeutic peptides to increase their in vivo half-life by preventing degradation by proteases, which are specific for L-amino acids.
Novel Enzyme Design: Using this compound to probe or alter the active sites of enzymes. Its altered pKa and electronic properties compared to tyrosine could be used to fine-tune catalytic mechanisms or protein-ligand interactions. nih.gov
¹⁹F NMR Probes: Utilizing the fluorine atoms as sensitive reporters for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.gov Placing a D-amino acid probe at a specific site could provide unique insights into protein structure, dynamics, and interactions in environments inaccessible to L-amino acid probes, such as within the binding pockets of stereoselective enzymes. google.com
Synthetic Biological Circuits: Designing novel biological circuits where a protein's function is switched on or off by the specific incorporation of this compound, creating a chemically-controlled biological switch.
A specific application that can be expanded upon is its use as a tyrosinase-resistant tyrosine mimic. nih.govglpbio.com This property is valuable in high-throughput screening assays for enzymes like protein tyrosine phosphatases (PTPs), where the enzymatic reaction product needs to be protected from secondary reactions. nih.govacs.org Using the D-isomer in such assays could provide further advantages in specific stereoselective contexts.
Integration with Advanced Multi-Omics Approaches
The integration of multi-omics technologies—such as proteomics, metabolomics, and phosphoproteomics—will be essential to understand the systemic effects of introducing this compound into biological systems.
Future research directions include:
Proteomic Analysis: Utilizing mass spectrometry-based proteomics to comprehensively identify and quantify proteins that have successfully incorporated this compound. frontiersin.org This can validate the efficiency and fidelity of genetic incorporation methods and reveal any off-target effects. mdpi.com
Metabolomic Profiling: Applying metabolomics to trace the metabolic fate of this compound within a cell. This can uncover novel metabolic pathways, identify potential toxic byproducts, and assess how the presence of this ncAA perturbs endogenous metabolic networks.
Phosphoproteomics: In studies involving signaling pathways, quantitative phosphoproteomics can be used to assess how a protein containing this compound (in place of a key L-tyrosine phosphorylation site) impacts global phosphorylation cascades and cellular signaling. mdpi.com
These multi-omics approaches will provide a holistic view of the cellular response to this ncAA, moving beyond the study of a single engineered protein to understanding its impact on the entire biological system.
Computational Prediction of Novel Biological Activities and Interactions
Computational and molecular modeling approaches offer a powerful, predictive framework to guide the experimental design of proteins and peptides containing this compound. By simulating the effects of this modification in silico, researchers can prioritize the most promising candidates for synthesis and testing.
Future computational research should focus on:
Molecular Dynamics (MD) Simulations: Performing MD simulations to predict how the incorporation of this compound affects protein stability, folding, and conformational dynamics. The increased hydrophobicity and altered electrostatic potential of the difluorinated ring are key parameters to model. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model enzymatic reactions or protein-ligand interactions involving this compound. This can provide detailed insights into how the electronic properties of the fluorinated ring influence binding affinities and catalytic transition states.
Protein-Protein Interaction (PPI) Docking: Employing computational docking algorithms to predict how substituting a key interface residue with this compound might enhance or disrupt protein-protein interactions. This could be used to design novel protein binders or inhibitors.
These computational tools will be invaluable for generating testable hypotheses and accelerating the discovery of novel applications for proteins and peptides engineered with this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 3,5-Difluoro-D-tyrosine in peptide-based studies?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-protected this compound is the standard approach. Key steps include orthogonal protection of the hydroxyl and amino groups to prevent side reactions during coupling. Post-synthesis, cleavage and deprotection are performed under acidic conditions (e.g., TFA/water). Purity is validated via reversed-phase HPLC and mass spectrometry .
Q. How is this compound characterized for structural and chemical stability?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and stereochemistry. Stability under physiological conditions is assessed via pH-dependent degradation studies (e.g., buffered solutions at pH 4–9). Thermal stability is evaluated using differential scanning calorimetry (DSC) .
Q. What precautions are necessary for handling this compound in biochemical assays?
- Methodological Answer : Due to limited toxicity data, handle under inert atmospheres (argon/nitrogen) to prevent oxidation. Use cold storage (4°C) in desiccated, light-protected vials. For enzymatic assays, pre-equilibrate the compound in assay buffers to avoid pH-induced aggregation .
Advanced Research Questions
Q. How does fluorination at the 3,5-positions of D-tyrosine influence protein tyrosine phosphatase (PTP) substrate specificity?
- Methodological Answer : Fluorine’s electronegativity alters the phenolic hydroxyl’s pKa, reducing its reactivity toward phosphorylation. This allows selective probing of PTP active sites via kinetic assays (e.g., continuous spectrophotometric monitoring of p-nitrophenyl phosphate hydrolysis). Structural insights are validated using X-ray crystallography or cryo-EM .
Q. What strategies resolve contradictions in enzymatic inhibition data when using this compound-containing peptides?
- Methodological Answer : Discrepancies may arise from steric hindrance versus electronic effects. Address this by:
- Conducting mutagenesis studies on PTP active sites (e.g., substituting residues near the fluorinated tyrosine).
- Comparing inhibition kinetics with non-fluorinated analogs.
- Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can this compound improve spatial resolution in fluorescence-based protein interaction studies?
- Methodological Answer : Incorporate the fluorinated tyrosine into Förster resonance energy transfer (FRET) probes. Fluorine’s small atomic radius minimizes steric disruption, while its electron-withdrawing properties enhance fluorescence quenching efficiency. Pair with compatible fluorophores (e.g., Cy3/Cy5) and validate via time-resolved fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
